(S)-3-Amino-4-phenylbutyric acid hydrochloride

Catalog No.
S716274
CAS No.
138165-77-2
M.F
C10H14ClNO2
M. Wt
179,22*36,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-4-phenylbutyric acid hydrochloride

CAS Number

138165-77-2

Product Name

(S)-3-Amino-4-phenylbutyric acid hydrochloride

IUPAC Name

(3S)-3-amino-4-phenylbutanoic acid;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

179,22*36,45 g/mole

InChI

InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1

InChI Key

MQTMGKGSJOPWJW-FVGYRXGTSA-N

SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl

Synonyms

138165-77-2;(S)-3-Amino-4-phenylbutyricacidhydrochloride;L-beta-Homophenylalaninehydrochloride;(S)-3-amino-4-phenylbutanoicacidhydrochloride;L-beta-Homophenylalanine;(3S)-3-amino-4-phenylbutanoicacidhydrochloride;PubChem13855;AC1MC56A;H-b-HoPhe(4-phenyl)-OHHCl;03769_FLUKA;CTK3J1253;MolPort-003-793-999;ANW-42972;CH-291;MFCD01862875;AKOS015849454;BL732-1;CS11157;DS-1092;RTR-005051;AK-44152;AN-10693;BR-44152;KB-05331;SC-46102

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl

Urea Cycle Disorders:

This molecule shows promise in treating urea cycle disorders, a group of genetic diseases affecting the body's ability to eliminate excess nitrogen. It works by stimulating the production of alternative pathways for nitrogen excretion, potentially reducing the toxic buildup of ammonia in the body. However, further research is needed to confirm its efficacy and safety in humans.

Neurodegenerative Diseases:

(S)-3-Amino-4-phenylbutyric acid hydrochloride is being investigated for its potential role in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Huntington's disease. Studies suggest it may help protect neurons from damage and promote their survival. However, the exact mechanisms and long-term effects require further exploration.

Cancer Research:

This molecule exhibits anti-tumor properties in various cancer cell lines. Researchers are exploring its potential to inhibit cancer cell growth, migration, and invasion. Additionally, it might enhance the effectiveness of other chemotherapeutic agents. However, further research is needed to understand its specific effects and potential applications in cancer treatment.

Other Potential Applications:

(S)-3-Amino-4-phenylbutyric acid hydrochloride is also being investigated for its potential role in various other conditions, including:

  • Sickle cell disease: It might help prevent the sickling of red blood cells.
  • Cystic fibrosis: It could potentially improve lung function in cystic fibrosis patients.
  • Aging: Some studies suggest it might have beneficial effects on lifespan and age-related health problems.

(S)-3-Amino-4-phenylbutyric acid hydrochloride is a chiral amino acid derivative characterized by a phenyl group attached to a butyric acid backbone. This compound, commonly known as (S)-3-Amino-4-phenylbutanoic acid hydrochloride, is notable for its role as a gamma-aminobutyric acid receptor agonist, specifically targeting GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system .

As mentioned earlier, (S)-phenibut shows minimal activity in pharmacological tests. Racemic phenibut's mechanism of action is thought to involve its interaction with GABA (gamma-aminobutyric acid) receptors in the nervous system, particularly the GABAB receptor []. However, the specific mechanism for the inactive (S)-isomer remains unclear.

, including:

  • Oxidation: The amino group can be converted to a nitro or hydroxylamine group using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenyl group can be replaced with various functional groups under appropriate nucleophilic or electrophilic conditions .

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitro derivatives, while reduction can produce alcohols.

(S)-3-Amino-4-phenylbutyric acid hydrochloride exhibits significant biological activity, primarily as a GABA receptor agonist. Its mechanism of action involves modulation of neurotransmitter signaling pathways, which can lead to various therapeutic effects, including:

  • Anticonvulsant effects: It has been studied for potential use in seizure disorders.
  • Neuroprotective properties: It may protect neurons from excitotoxicity and oxidative stress.
  • Anxiolytic effects: Similar to other GABAergic agents, it may reduce anxiety levels .

The synthesis of (S)-3-Amino-4-phenylbutyric acid hydrochloride typically involves several key steps:

  • Starting Material: The synthesis begins with chiral precursors such as (S)-phenylalanine.
  • Chemical Transformations:
    • Protection of the amino group.
    • Chain elongation to introduce the phenyl group.
  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

(S)-3-Amino-4-phenylbutyric acid hydrochloride has diverse applications across various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects in treating neurological disorders.
  • Biochemical Research: Used as a tool compound to study metabolic pathways and enzyme interactions.
  • Pharmaceutical Industry: Serves as an intermediate in the synthesis of complex organic molecules .

Research indicates that (S)-3-Amino-4-phenylbutyric acid hydrochloride interacts with several molecular targets, primarily neurotransmitter receptors involved in GABAergic signaling. Studies have shown its potential to stimulate dopamine receptors and modulate pathways related to neuronal function and neuroprotection .

Several compounds share structural similarities with (S)-3-Amino-4-phenylbutyric acid hydrochloride. These include:

Compound NameStructure TypeUnique Features
(R)-3-Amino-4-phenylbutyric acidEnantiomerDifferent biological activity than its S counterpart
PhenylalanineSimpler amino acidPrecursor for the synthesis of (S)-3-Amino-4-phenylbutyric acid
BaclofenGABA receptor agonistUsed primarily for muscle spasticity
PhenibutGABA-B agonistKnown for anxiolytic and nootropic effects

Uniqueness

(S)-3-Amino-4-phenylbutyric acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and phenyl groups. This configuration contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Dates

Modify: 2023-08-15

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